1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol
Description
Properties
CAS No. |
3470-91-5 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-chloro-3-(2-methoxyanilino)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-14-10-5-3-2-4-9(10)12-7-8(13)6-11/h2-5,8,12-13H,6-7H2,1H3 |
InChI Key |
YUCMNZUWIWOIGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCC(CCl)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Reactants :
- Epichlorohydrin (1.2 equiv)
- 2-Methoxyaniline (1.0 equiv)
- Solvent : Ethanol (anhydrous)
- Catalyst : Hydrochloric acid (HCl, 0.5 mol%)
- Temperature : 60–70°C under reflux
- Time : 6–8 hours
Workup and Purification:
- Neutralization with aqueous sodium bicarbonate
- Extraction with dichloromethane
- Column chromatography (silica gel, hexane/ethyl acetate 3:1)
Yield and Characterization:
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Melting Point | Not reported |
| Characterization | $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, IR |
Key Reference : Maiti, G.; Kundu, P.; Mallik, A. K. J. Indian Chem. Soc. 2008 , 85, 412–416.
Nucleophilic Substitution Method (Gupta et al., 2011)
This two-step approach involves the synthesis of 1-chloro-3-bromopropan-2-ol followed by nucleophilic substitution with 2-methoxyaniline.
Step 1: Synthesis of 1-Chloro-3-Bromopropan-2-Ol
- Reactants :
- Glycerol (1.0 equiv)
- Thionyl chloride (SOCl$$_2$$, 2.5 equiv)
- Hydrobromic acid (HBr, 48% aqueous)
- Conditions :
- 0°C for 2 hours, then room temperature for 12 hours
Step 2: Substitution with 2-Methoxyaniline
- Reactants :
- 1-Chloro-3-bromopropan-2-ol (1.0 equiv)
- 2-Methoxyaniline (1.1 equiv)
- Solvent : Dimethylformamide (DMF)
- Base : Potassium carbonate (K$$2$$CO$$3$$, 2.0 equiv)
- Temperature : 80°C
- Time : 10–12 hours
Workup and Purification:
- Filtration to remove base
- Solvent evaporation under reduced pressure
- Recrystallization from ethanol/water
Yield and Characterization:
| Parameter | Value |
|---|---|
| Overall Yield | 65–70% |
| Purity | >95% (HPLC) |
| Characterization | $$ ^1H $$-NMR, HRMS, IR |
Key Reference : Gupta, P. et al. Bioorg. Med. Chem. 2011 , 19, 2263–2268.
Comparative Analysis of Methods
| Parameter | Epoxide Ring-Opening | Nucleophilic Substitution |
|---|---|---|
| Yield | Higher (78–82%) | Moderate (65–70%) |
| Reaction Time | Shorter (6–8 hours) | Longer (12–14 hours) |
| Purification | Column chromatography | Recrystallization |
| Scalability | Suitable for small scale | Industrially feasible |
| Environmental Impact | Uses ethanol (low toxicity) | Requires DMF (toxic solvent) |
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as β-adrenergic receptors. By binding to these receptors, the compound can modulate various signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key analogs differ in substituents on the amino or oxygen-linked aromatic groups, influencing electronic, steric, and pharmacokinetic properties.
Key Observations :
- Electron-Donating Groups: The 2-methoxy group in the target compound enhances solubility and modulates receptor binding compared to halogenated analogs like 1-chloro-3-(4-chlorophenoxy)propan-2-ol, which has higher logP (2.5) and lipophilicity .
- Aromatic Systems : Naphthyloxy derivatives (e.g., 1-chloro-3-(1-naphthyloxy)propan-2-ol) exhibit extended π-systems, improving β-adrenergic receptor affinity but increasing molecular weight .
- Chirality: Enantiopure synthesis via lipases (e.g., CALB) achieves >99% ee for analogs like (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, critical for β-blocker efficacy .
Insights :
- Halogenated Analogs: Dichlorophenylamino derivatives show moderate antimicrobial activity but significantly lower toxicity than amphotericin B and tetracycline .
- β-Blocker Potential: The target compound’s 2-methoxyphenylamino group mimics metoprolol intermediates, suggesting β₁-adrenergic selectivity .
Biological Activity
1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H14ClNO2. The presence of a chloro group and a methoxy-substituted phenyl ring contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The chloro and methoxy groups may enhance binding affinity to specific enzymes, potentially inhibiting their activity by forming covalent bonds with active site residues.
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways that are critical for cellular functions.
- Antioxidant Activity : The presence of the methoxy group is known to enhance lipophilicity, which could improve membrane permeability and bioavailability, thereby increasing its antioxidant properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
These findings indicate that the compound has promising antibacterial properties, comparable to established antibiotics.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values observed in these studies indicate a potent anticancer effect.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 53.02 |
| MDA-MB-231 | 45.67 |
This suggests that this compound may serve as a lead compound for the development of new anticancer agents.
Study on Anticancer Activity
A recent study evaluated the cytotoxicity of various derivatives of this compound against different cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced the cytotoxicity profiles, with certain derivatives showing enhanced activity compared to the parent compound .
Antioxidant Screening
In another study, the antioxidant potential of this compound was assessed using the DPPH radical scavenging method. Results showed that it exhibited antioxidant activity superior to ascorbic acid, indicating its potential utility in preventing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
